N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-N-methylpyridine-4-carboxamide
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Overview
Description
N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-N-methylpyridine-4-carboxamide is an organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring substituted with hydroxy and methyl groups, and a pyridine carboxamide moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-N-methylpyridine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of Hydroxy and Methyl Groups: The hydroxy and methyl groups are introduced via selective functionalization reactions.
Coupling with Pyridine Carboxamide: The final step involves coupling the functionalized piperidine ring with pyridine-4-carboxamide under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The methyl and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are employed.
Substitution: Halogenating agents or nucleophiles are used for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-N-methylpyridine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-N-methylpyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol): Known for its antioxidant properties and applications in reducing oxidative stress.
1-hydroxy-2,2,6,6-tetramethylpiperidine: A hydroxylamine derivative with mild base properties.
Uniqueness: N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-N-methylpyridine-4-carboxamide is unique due to its combined piperidine and pyridine carboxamide structure, which imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Properties
Molecular Formula |
C16H25N3O2 |
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Molecular Weight |
291.39 g/mol |
IUPAC Name |
N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C16H25N3O2/c1-15(2)10-13(11-16(3,4)19(15)21)18(5)14(20)12-6-8-17-9-7-12/h6-9,13,21H,10-11H2,1-5H3 |
InChI Key |
ZEENYYYUGGCKMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)N(C)C(=O)C2=CC=NC=C2)C |
Origin of Product |
United States |
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